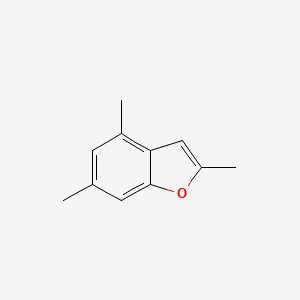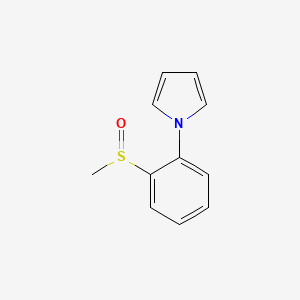
1-(2-(methylsulfinyl)phenyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Methylsulfinyl)phenyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 2-(methylsulfinyl)phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(methylsulfinyl)phenyl)-1H-pyrrole typically involves the reaction of 2-(methylsulfinyl)benzaldehyde with pyrrole under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(2-(Methylsulfinyl)phenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: 1-(2-(Methylsulfonyl)phenyl)-1H-pyrrole.
Reduction: 1-(2-(Methylthio)phenyl)-1H-pyrrole.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-(2-(Methylsulfinyl)phenyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-(methylsulfinyl)phenyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
1-(2-(Methylthio)phenyl)-1H-pyrrole: Similar structure but with a methylthio group instead of a methylsulfinyl group.
1-(2-(Methylsulfonyl)phenyl)-1H-pyrrole: Oxidized form with a sulfone group.
1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole: Similar structure with an ethylsulfinyl group.
Uniqueness: 1-(2-(Methylsulfinyl)phenyl)-1H-pyrrole is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
107344-54-7 |
|---|---|
分子式 |
C11H11NOS |
分子量 |
205.28 g/mol |
IUPAC名 |
1-(2-methylsulfinylphenyl)pyrrole |
InChI |
InChI=1S/C11H11NOS/c1-14(13)11-7-3-2-6-10(11)12-8-4-5-9-12/h2-9H,1H3 |
InChIキー |
MCZKYBITLDEWDQ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)C1=CC=CC=C1N2C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


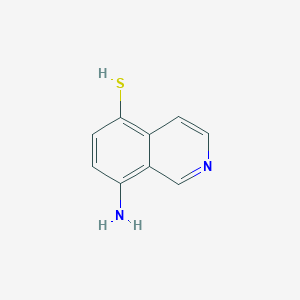
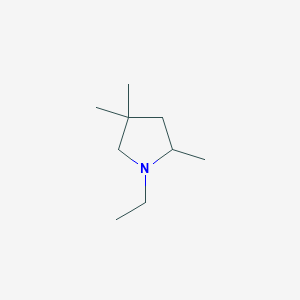
![(Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol](/img/structure/B12876500.png)
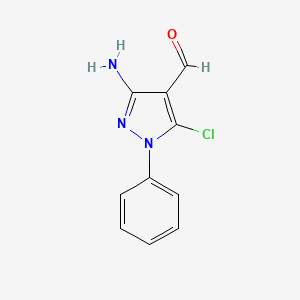
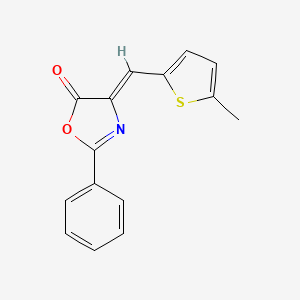
![(4S)-2-[4-phenyl-2-[5-phenyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B12876509.png)
![4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12876530.png)
![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-1-one](/img/structure/B12876534.png)


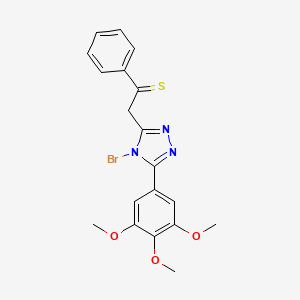

![2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12876564.png)
